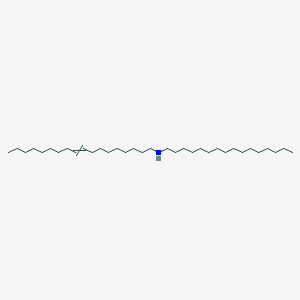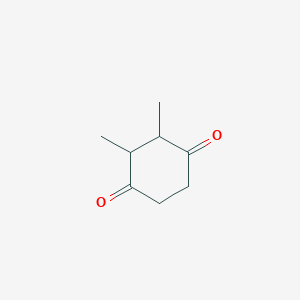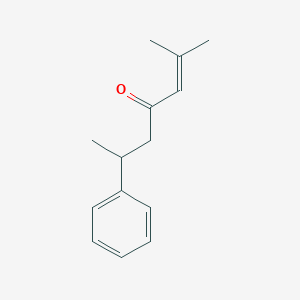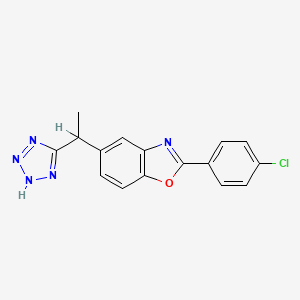
2-(4-Chlorophenyl)-5-(1-(5-tetrazolyl)ethyl)benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-5-(1-(5-tetrazolyl)ethyl)benzoxazole is a synthetic organic compound that features a benzoxazole core substituted with a chlorophenyl group and a tetrazolyl ethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-(1-(5-tetrazolyl)ethyl)benzoxazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.
Introduction of the Chlorophenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Attachment of the Tetrazolyl Ethyl Group: This could be done through a nucleophilic substitution reaction where a tetrazole derivative is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrazole moiety.
Reduction: Reduction reactions might target the nitro groups if present in intermediates.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the benzoxazole or chlorophenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-5-(1-(5-tetrazolyl)ethyl)benzoxazole may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for compounds like 2-(4-Chlorophenyl)-5-(1-(5-tetrazolyl)ethyl)benzoxazole would depend on its specific biological target. It might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)benzoxazole: Lacks the tetrazolyl ethyl group.
5-(1-(5-Tetrazolyl)ethyl)benzoxazole: Lacks the chlorophenyl group.
2-Phenylbenzoxazole: Lacks both the chlorophenyl and tetrazolyl ethyl groups.
Uniqueness
The presence of both the chlorophenyl and tetrazolyl ethyl groups in 2-(4-Chlorophenyl)-5-(1-(5-tetrazolyl)ethyl)benzoxazole may confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.
Propriétés
Numéro CAS |
54785-35-2 |
|---|---|
Formule moléculaire |
C16H12ClN5O |
Poids moléculaire |
325.75 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-5-[1-(2H-tetrazol-5-yl)ethyl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H12ClN5O/c1-9(15-19-21-22-20-15)11-4-7-14-13(8-11)18-16(23-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20,21,22) |
Clé InChI |
HWYDUXWJTPHYRD-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C4=NNN=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




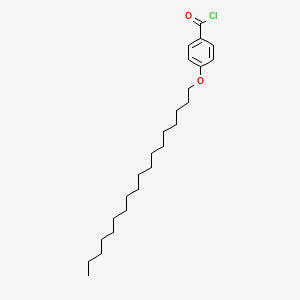
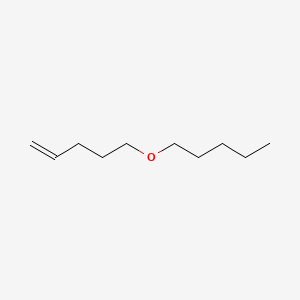
methylsulfanium chloride](/img/structure/B14630372.png)
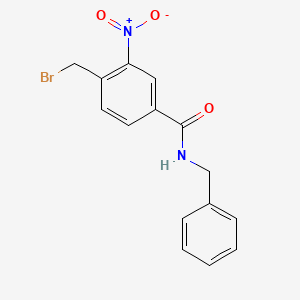
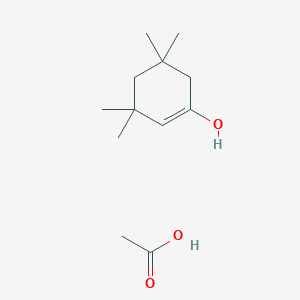
silane](/img/structure/B14630402.png)
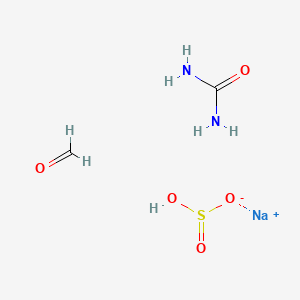

![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
